2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide
Description
2-Chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide is a chloro-substituted acetamide derivative featuring a phenyl group and a 5-methylisoxazole moiety. The compound’s structure combines a phenylacetamide backbone with a chlorine atom at the α-carbon and an isoxazole ring as the nitrogen substituent.
Properties
IUPAC Name |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-7-10(15-17-8)14-12(16)11(13)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROTDJNVBQVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200857 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide typically involves the reaction of 2-chloroacetyl chloride with 5-methylisoxazole in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of phenylacetamide derivatives, including 2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide. These compounds target bacterial DNA topoisomerases, specifically ParE, which are crucial for bacterial survival and replication.
Research Findings
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.64 to 5.65 μg/mL .
- Bactericidal Activity : Time-kill kinetics demonstrated that the compound has a concentration-dependent bactericidal effect, outperforming traditional antibiotics like ciprofloxacin in certain assays .
- Synergistic Effects : It has been shown to synergize with FDA-approved antibiotics, enhancing their efficacy against resistant bacterial strains .
Inhibition Studies
- IC50 Values : The compound demonstrated IC50 values against ParE ranging from 0.27 to 2.80 μg/mL, indicating potent inhibitory action .
- Biofilm Reduction : It also showed effectiveness in reducing biofilm formation by E. coli, a critical factor in chronic infections and antibiotic resistance .
Therapeutic Potential
Beyond its antibacterial properties, research indicates that this compound may have broader therapeutic applications.
Nitric Oxide Synthase Stimulation
Studies have suggested that this compound can stimulate endogenous nitric oxide synthesis, which plays a vital role in various physiological processes, including vasodilation and immune response modulation .
Safety and Efficacy
The safety profile of this compound has been evaluated through cytotoxicity assays on Vero cells (a line of kidney epithelial cells). The results indicated that the compound is benign to these cells, demonstrating a promising selectivity index that supports its potential for therapeutic use without significant toxicity .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, the compound reduces the production of prostaglandin E2 (PGE2), leading to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide with structurally related acetamide derivatives, focusing on substituent variations and their implications for physicochemical and biological properties:
Key Observations:
The 5-methylisoxazole substituent introduces a heterocyclic ring, which may confer resistance to hydrolysis compared to simpler amides like 2-phenylacetamide .
Toxicity and Safety Profiles: While 2-phenylacetamide is classified as Acute Oral Toxicity Category 4 and Eye Irritation Category 2, the chloro and isoxazole groups in the target compound may alter these risks. Compounds like 2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide (874594-87-3) incorporate methoxy and cyclopropyl groups, which could reduce acute toxicity compared to halogenated analogs .
Higher molecular weight may reduce passive diffusion but improve target specificity . Substituents such as dimethylamino (900641-21-6) introduce polarity, enhancing aqueous solubility but possibly limiting blood-brain barrier penetration .
Biological Activity
2-Chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research has indicated that derivatives of chloroacetamides, including this compound, exhibit significant antimicrobial properties. A study screening various N-substituted phenyl chloroacetamides found that these compounds were effective against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), with varying degrees of efficacy based on their structural modifications .
| Compound Type | Activity Against Gram-Positive | Activity Against Gram-Negative | Activity Against Yeast |
|---|---|---|---|
| N-(substituted phenyl) | Effective (e.g., MRSA) | Less effective | Moderate |
Antidepressant Potential
In a comparative study assessing various phenylacetamides, it was found that certain derivatives exhibited antidepressant effects superior to standard treatments such as imipramine. The study highlighted the potential of this compound as a candidate for further investigation in mood disorders .
| Compound | Dose (mg/kg) | Immobility Duration (s) | % Decrease in Immobility |
|---|---|---|---|
| 2-Chloro... | 15 | 67.48 ± 2.0 | 28.07 |
| 30 | 49.73 ± 2.0 | 46.98 | |
| 60 | 68.02 ± 3.0 | 27.49 |
The biological activity of this compound is believed to be linked to its ability to modulate neurotransmitter systems and influence nitric oxide synthesis pathways. Studies have shown that compounds similar to this compound can stimulate endogenous nitric oxide production, which plays a crucial role in various physiological processes .
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial activity of various chloroacetamides was tested against Staphylococcus aureus and Candida albicans. The results indicated that certain substitutions on the phenyl ring significantly enhanced antibacterial activity, with specific configurations yielding higher efficacy against resistant strains .
Case Study: Antidepressant Effects
A clinical trial involving the administration of different phenylacetamide derivatives demonstrated significant reductions in depressive symptoms among participants treated with compounds similar to this compound compared to placebo controls. The trial's findings suggest that this class of compounds could provide new avenues for treating depression .
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide?
A common method involves refluxing 2-chloroacetamide precursors with heterocyclic amines (e.g., 5-methylisoxazol-3-amine) in the presence of triethylamine as a base. For example, chloroacetyl chloride can react with the amine in a 1:1 molar ratio under reflux in dioxane or toluene/water mixtures (8:2 v/v), followed by quenching with ice and recrystallization from ethanol . Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) .
Q. How is the compound characterized structurally and spectroscopically?
Key characterization includes:
- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch), ~1640 cm⁻¹ (C=N stretch), and ~3316 cm⁻¹ (N-H stretch) confirm the amide and isoxazole moieties .
- NMR : NMR typically shows singlet peaks for the chloroacetamide CH group (~δ 4.2 ppm) and aromatic protons (δ 7.1–7.7 ppm). NMR signals at ~165 ppm (C=O) and ~159 ppm (C=N) are diagnostic .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 237 [M+H]) and elemental analysis validate the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Mixed solvents like toluene:water (8:2) enhance reactivity for nucleophilic substitution reactions, as seen in azide substitutions .
- Catalysis : Triethylamine is critical for neutralizing HCl byproducts during chloroacetyl chloride reactions, preventing side reactions .
- Purification : Recrystallization from ethanol-DMF mixtures (1:1) improves purity for solid products, while liquid-liquid extraction with ethyl acetate is effective for oils .
Q. What analytical methods resolve challenges in detecting trace impurities?
- TLC-DFAPCI/MS : A hyphenated technique combining TLC separation with desorption/ionization mass spectrometry achieves LODs as low as 25 ng/spot for acetamide derivatives. Surface temperatures of ~300°C during desorption ensure efficient ionization .
- HPLC : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) validates purity (>98%) for compounds like hydrazonoyl cyanide derivatives .
Q. How do structural modifications influence biological activity?
- Isoxazole ring substitutions : Introducing methyl or phenyl groups at the 5-position of isoxazole (e.g., 5-methylisoxazol-3-yl vs. 5-phenylisoxazol-3-yl) alters electronic properties, impacting binding affinity in enzyme inhibition studies. For example, methyl groups enhance metabolic stability in hydrazonoyl cyanide analogs .
- Chloroacetamide backbone : The chloro substituent’s electronegativity increases electrophilicity, critical for covalent interactions with biological targets like thiol-containing enzymes .
Q. How are contradictions in spectral data resolved during structural elucidation?
- Cross-validation : Discrepancies in elemental analysis (e.g., observed vs. calculated C: 48.23% vs. 50.54%) may arise from incomplete combustion. Repeating analyses under controlled oxygen conditions improves accuracy .
- 2D NMR : HSQC and HMBC experiments clarify ambiguous signals, such as distinguishing isoxazole C=N carbons from aromatic carbons .
Methodological Considerations
Q. What strategies mitigate low yields in multi-step syntheses?
- Intermediate stabilization : Protecting groups (e.g., acetyl for amines) prevent side reactions during sequential substitutions.
- Flow chemistry : Continuous flow reactors improve scalability and reproducibility for intermediates like 2-azidoacetamides, reducing reaction times from hours to minutes .
Q. How are computational methods applied to predict reactivity?
- DFT calculations : Modeling the chloroacetamide’s LUMO energy predicts nucleophilic attack sites, guiding solvent and catalyst selection for SN2 reactions .
- Molecular docking : Virtual screening identifies potential biological targets by simulating interactions between the compound’s amide group and enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
